3-Chloro-1-(2,6-diethylphenyl)-4-methoxypyrrole-2,5-dione
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Overview
Description
3-Chloro-1-(2,6-diethylphenyl)-4-methoxypyrrole-2,5-dione is an organic compound with a complex structure that includes a chloro group, diethylphenyl group, and a methoxypyrrole-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,6-diethylphenyl)-4-methoxypyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by the introduction of the diethylphenyl and methoxypyrrole-dione groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Safety protocols are strictly followed to handle the reactive intermediates and hazardous chemicals involved.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2,6-diethylphenyl)-4-methoxypyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The chloro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3-Chloro-1-(2,6-diethylphenyl)-4-methoxypyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2,6-diethylphenyl)-4-methoxypyrrole-2,5-dione involves its interaction with specific molecular targets. The chloro group and other functional groups in the compound can form bonds with target molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-(2,6-diethylphenyl)propan-1-one
- 3-Chloro-1-(2,6-diethylphenyl)propan-2-one
Comparison
Compared to similar compounds, 3-Chloro-1-(2,6-diethylphenyl)-4-methoxypyrrole-2,5-dione is unique due to its methoxypyrrole-dione moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
IUPAC Name |
3-chloro-1-(2,6-diethylphenyl)-4-methoxypyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-4-9-7-6-8-10(5-2)12(9)17-14(18)11(16)13(20-3)15(17)19/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFYNWPMDPELES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=O)C(=C(C2=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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